molecular formula C13H16N4O B1684213 Veliparib CAS No. 912444-00-9

Veliparib

Número de catálogo: B1684213
Número CAS: 912444-00-9
Peso molecular: 244.29 g/mol
Clave InChI: JNAHVYVRKWKWKQ-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

  • Mecanismo De Acción

    • Veliparib induce letalidad sintética al inhibir tanto PARP1 como PARP2.
    • La letalidad sintética ocurre cuando una combinación de defectos en dos genes lleva a la muerte celular, haciendo que las células cancerosas sean más vulnerables.
    • Los objetivos moleculares y las vías involucradas están relacionados con la reparación del ADN y la supervivencia celular.
  • Análisis Bioquímico

    Biochemical Properties

    Veliparib plays a significant role in biochemical reactions by blocking the catalytic activity of PARP, preventing the repair of single-strand DNA breaks (SSBs), and leading to the development of double-strand breaks (DSBs) at the replication fork . It interacts with enzymes such as PARP1 and PARP2, trapping them on DNA and leading to the formation of PARP-DNA complexes .

    Cellular Effects

    This compound influences cell function by exploiting deficiencies in DNA damage response, a defining hallmark of high-grade epithelial ovarian cancer (EOC) and other malignancies . It impacts cell signaling pathways, gene expression, and cellular metabolism by inducing synthetic lethality, especially in cells with mutations in the breast cancer genes BRCA1 or BRCA2 .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding interactions with biomolecules like PARP1 and PARP2, leading to enzyme inhibition and changes in gene expression . By blocking PARP’s catalytic activity, this compound prevents the repair of SSBs, leading to the development of DSBs .

    Temporal Effects in Laboratory Settings

    Studies are being conducted to understand its stability, degradation, and long-term effects on cellular function .

    Dosage Effects in Animal Models

    The effects of this compound at different dosages in animal models are also being studied. Current research is focused on understanding any threshold effects, as well as any toxic or adverse effects at high doses .

    Metabolic Pathways

    This compound is involved in the DNA damage response pathway, interacting with enzymes like PARP1 and PARP2 .

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are complex processes that are currently being studied. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .

    Subcellular Localization

    Current research is focused on understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

    Métodos De Preparación

    • Veliparib se puede sintetizar a través de varias rutas, pero los detalles específicos sobre los métodos de síntesis y las condiciones de reacción son de propiedad exclusiva.
    • Los métodos de producción industrial no se divulgan ampliamente, ya que todavía está en evaluación para uso clínico.
  • Análisis De Reacciones Químicas

    • Veliparib experimenta reacciones típicas de los inhibidores de PARP, incluidas las interacciones con el daño del ADN.
    • Los reactivos y condiciones comunes utilizados en estas reacciones no están disponibles públicamente.
    • Los productos principales formados durante estas reacciones no están explícitamente documentados.
  • Comparación Con Compuestos Similares

    • La singularidad de Veliparib radica en su perfil de inhibición de PARP.
    • Los compuestos similares incluyen otros inhibidores de PARP como olaparib , rucaparib y niraparib .

    Actividad Biológica

    Veliparib (ABT-888) is a potent oral inhibitor of poly(ADP-ribose) polymerase (PARP), primarily studied for its potential in treating various cancers, particularly those with deficiencies in DNA repair mechanisms. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and its role in combination therapies.

    This compound functions by inhibiting PARP enzymes, which are crucial for repairing single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells deficient in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality , where cancer cells are unable to survive due to their compromised ability to repair DNA damage.

    Key Mechanistic Insights:

    • DNA Damage Repair : this compound impairs the cancer cell's ability to repair chemotherapy-induced DNA damage, enhancing the effectiveness of DNA-damaging agents like platinum-based drugs and temozolomide .
    • Blood-Brain Barrier Penetration : this compound has shown effective uptake across the blood-brain barrier, making it a candidate for treating brain tumors like glioblastoma .

    Phase II Trials

    Several Phase II clinical trials have explored the efficacy of this compound in combination with other chemotherapeutic agents:

    • This compound with mFOLFIRI for Metastatic Pancreatic Cancer :
      • Study Design : Patients received this compound alongside modified FOLFIRI (a chemotherapy regimen) versus FOLFIRI alone.
      • Results : The study was halted due to futility; median overall survival was 5.4 months for the this compound group compared to 6.5 months for control .
    • This compound with Carboplatin and Paclitaxel in Breast Cancer :
      • Study Design : Patients with BRCA mutations received this compound plus carboplatin/paclitaxel.
      • Results : The addition of this compound improved progression-free survival (PFS) and overall survival (OS), particularly in patients with squamous cell histology .
    • Combination with Temozolomide :
      • Study Design : Investigated the addition of this compound to temozolomide for patients with recurrent breast cancer harboring BRCA mutations.
      • Results : Enhanced antitumor activity was observed, supporting its use in this context .

    Summary of Key Clinical Trials

    Study TypeCombination TherapyOutcome Summary
    Phase II (Pancreatic Cancer)This compound + mFOLFIRINo significant improvement; study halted
    Phase II (Breast Cancer)This compound + Carboplatin/PaclitaxelImproved PFS and OS; significant benefit noted
    Phase II (Breast Cancer)This compound + TemozolomideEnhanced antitumor activity

    Safety and Tolerability

    This compound is generally well-tolerated, though it can lead to adverse effects such as nausea, fatigue, vomiting, and anemia. In trials, Grade 3/4 toxicities were reported more frequently among patients receiving this compound compared to controls . Understanding these side effects is crucial for optimizing treatment regimens.

    Case Studies

    A notable case study involved a patient with recurrent breast cancer who exhibited a significant response to treatment with this compound combined with carboplatin and paclitaxel. The patient achieved a partial response, highlighting the potential of this combination therapy in managing resistant cancer types.

    Propiedades

    IUPAC Name

    2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JNAHVYVRKWKWKQ-CYBMUJFWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16N4O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90238456
    Record name Veliparib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90238456
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    244.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    912444-00-9
    Record name Veliparib
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=912444-00-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Veliparib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Veliparib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB07232
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Veliparib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90238456
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name VELIPARIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Veliparib
    Reactant of Route 2
    Reactant of Route 2
    Veliparib
    Reactant of Route 3
    Reactant of Route 3
    Veliparib
    Reactant of Route 4
    Veliparib
    Reactant of Route 5
    Reactant of Route 5
    Veliparib
    Reactant of Route 6
    Veliparib

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.